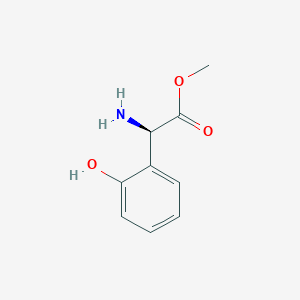
Methyl (2R)-2-amino-2-(2-hydroxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-amino-2-(2-hydroxyphenyl)acetate is an organic compound with the molecular formula C9H11NO3 It is a derivative of phenylalanine and features both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-amino-2-(2-hydroxyphenyl)acetate typically involves the esterification of (2R)-2-amino-2-(2-hydroxyphenyl)acetic acid. One common method is to react the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process but optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-2-(2-hydroxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl (2R)-2-amino-2-(2-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-amino-2-(2-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-hydroxyphenyl)acetate
- Methyl (2-amino-2-phenyl)acetate
- Methyl (2-hydroxy-2-phenyl)acetate
Uniqueness
Methyl (2R)-2-amino-2-(2-hydroxyphenyl)acetate is unique due to the presence of both amino and hydroxyl groups on the same carbon atom, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2-(2-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8,11H,10H2,1H3/t8-/m1/s1 |
InChI Key |
RWNAZSKIOHFTBS-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1O)N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033079.png)

![(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033087.png)
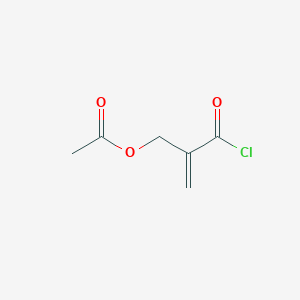
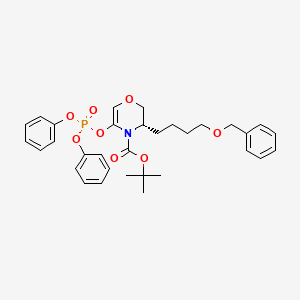
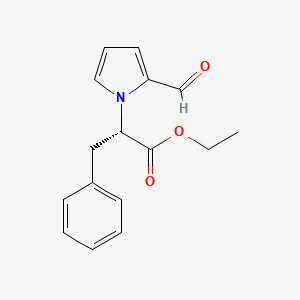
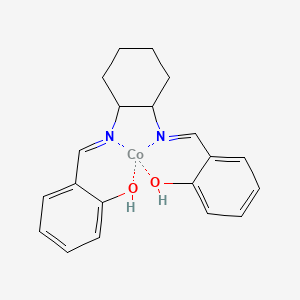

![3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B13033120.png)
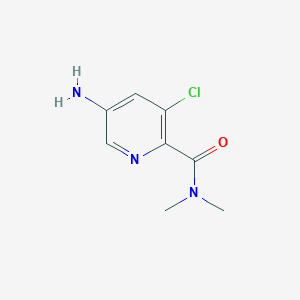
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanamine](/img/structure/B13033133.png)
![(3S)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13033139.png)
![trans-4'-(4-Propoxycyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13033149.png)

